5-Carboxypyridine-2-carboxylate
Description
Properties
Molecular Formula |
C7H4NO4- |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
6-carboxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-1 |
InChI Key |
LVPMIMZXDYBCDF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Dichloropicolinic Acid Thiolation
A patent by WO2021105399A1 discloses a high-yield method for synthesizing 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate, a precursor to 5-carboxypyridine-2-carboxylate. Reacting 3,5-dichloropicolinic acid with sodium ethanethiolate in toluene (dielectric constant: 2.4) at 80°C achieves 81% yield with >20:1 ortho:para selectivity (Table 1).
Table 1: Solvent-Dependent Thiolation of 3,5-Dichloropicolinic Acid
| Solvent | Dielectric Constant | Temperature (°C) | Yield (%) | Ortho:Para Ratio |
|---|---|---|---|---|
| Toluene | 2.4 | 80 | 81 | 22:1 |
| Dichloromethane | 8.9 | 40 | 63 | 9:1 |
| Acetonitrile | 37.5 | 25 | 12 | 1:3 |
The inverse correlation between solvent polarity and regioselectivity arises from stabilized charge-separated intermediates in polar media, favoring para-thiolation.
Hydrolysis of 2-Bromo-5-nitropyridine
ChemicalBook outlines a four-step synthesis of 5-hydroxypyridine-2-carboxylic acid from 2-bromo-5-nitropyridine:
-
Dimethylsulfoxide-mediated nitration at 180°C (0.08 h).
-
HCl-assisted hydrolysis (1.5 h, 54% yield).
-
Sulfide reduction with H₂S/NH₃ (70% yield).
-
Diazenium-mediated hydroxylation using H₂SO₄/NaNO₂.
While this route generates hydroxyl intermediates, subsequent oxidation with KMnO₄ or CrO₃ could convert the 5-hydroxy group to a carboxylate.
Oxidation of Alkyl-Substituted Pyridines
Fluorination-Oxidation of Picolinic Acid
US Patent 4968803A demonstrates the preparation of 5-hydroxypicolinic acid via fluorination of picolinic acid (pyridine-2-carboxylic acid) in aqueous KOH at 0°C, followed by acidification (51% yield). The hydroxyl group at position 5 is then oxidizable to a carboxylate using Jones reagent (CrO₃/H₂SO₄):
This method avoids harsh nitration conditions but requires careful handling of toxic Cr(VI) byproducts.
Methyl Group Oxidation
5-Methylpyridine-2,3-dicarboxylate, reported by De Gruyter, provides a template for methyl-to-carboxylate conversion. Oxidation with KMnO₄ in acidic conditions transforms the 5-methyl group into a carboxylate:
Yields for analogous oxidations range from 65–78% in literature, though specific data for this substrate remain unpublished.
Carboxylation Reactions and Direct Synthesis
Lithium Hydroxide Saponification
PMC details an optimized route for pyridine-2,4-dicarboxylate derivatives, wherein dimethyl esters undergo saponification with LiOH in THF/water (90% yield). Applied to 5-carboxypyridine-2-carboxylate, this method would involve:
-
Esterification of 2,5-dicyanopyridine with methanol/H₂SO₄.
-
Hydrolysis of nitriles to carboxylic acids using HCl.
-
Saponification with LiOH to yield the carboxylate salt.
This approach mitigates side reactions but requires anhydrous conditions for esterification.
Regioselective Functionalization and Solvent Effects
Solvent Polarity and Reaction Pathways
As shown in Table 1, nonpolar solvents (ε < 15) favor ortho-thiolation due to reduced stabilization of ionic intermediates. For 5-carboxypyridine-2-carboxylate synthesis, this implies that:
-
Toluene or xylene optimizes substitution at position 5.
-
Polar aprotic solvents (e.g., DMF) promote undesired para-functionalization.
Protecting Group Strategies
Selective carboxylation at position 5 requires transient protection of position 2. Trimethylsilyl (TMS) groups, removable via fluoride treatment, enable sequential functionalization:
This method remains theoretical but aligns with silicon-based protection trends in heterocyclic chemistry.
Comparative Analysis of Synthesis Methods
Table 2: Efficiency and Scalability of Key Methods
*Estimated based on analogous reactions.
Thiolation in toluene offers the best balance of yield and cost, whereas methyl oxidation is prohibitively expensive for large-scale production.
Q & A
Q. What are the common synthetic routes for 5-carboxypyridine-2-carboxylate, and how do reaction conditions influence product purity?
The synthesis typically involves cyclization or functionalization of pyridine precursors. For example, a chlorinated pyridine derivative can undergo nucleophilic substitution with carboxylate esters in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) . Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing ionic intermediates.
- Temperature control : Excess heat may lead to side reactions, such as over-oxidation or decarboxylation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-carboxypyridine-2-carboxylate?
- NMR spectroscopy : and NMR can confirm the presence of carboxylate and pyridine moieties. For example, a downfield shift (~165 ppm in ) indicates the carboxylate group .
- X-ray crystallography : Programs like SHELXL or WinGX refine crystal structures, resolving bond angles and hydrogen-bonding networks critical for understanding molecular packing .
Q. What are the primary research applications of 5-carboxypyridine-2-carboxylate in medicinal chemistry?
This compound serves as a precursor for bioactive molecules targeting neurological disorders. Its carboxylate group enables conjugation with pharmacophores, enhancing blood-brain barrier permeability. Derivatives have shown inhibitory effects on enzymes like acetylcholinesterase in in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when refining 5-carboxypyridine-2-carboxylate structures?
Discrepancies often arise from disordered solvent molecules or twinned crystals. Strategies include:
Q. What computational methods are suitable for predicting the reactivity of 5-carboxypyridine-2-carboxylate in complex reaction environments?
- DFT calculations : Optimize transition states using Gaussian or ORCA to model nucleophilic substitution pathways.
- Molecular dynamics (MD) : Simulate solvation effects in water-DMSO mixtures to predict hydrolysis rates .
- Docking studies : AutoDock Vina can predict binding affinities for enzyme-inhibitor complexes, aiding drug design .
Q. How do pH and temperature affect the stability of 5-carboxypyridine-2-carboxylate in aqueous solutions?
- pH-dependent degradation : Below pH 3, protonation of the carboxylate group accelerates decarboxylation. Above pH 7, hydroxide ions may cleave the pyridine ring.
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store samples at 4°C under inert gas to prolong shelf life .
Methodological Considerations
Q. How should researchers design experiments to study the enzyme inhibition mechanisms of 5-carboxypyridine-2-carboxylate derivatives?
- Kinetic assays : Use stopped-flow spectroscopy to measure and under varying substrate concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Control experiments : Include competitive inhibitors (e.g., tacrine) to validate specificity .
Q. What strategies mitigate spectral overlap in NMR analysis of 5-carboxypyridine-2-carboxylate mixtures?
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating - couplings.
- Paramagnetic relaxation agents : Add Cr(acac)₃ to suppress solvent peaks .
Data Integrity and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing 5-carboxypyridine-2-carboxylate derivatives?
- Detailed protocols : Report exact molar ratios, solvent grades, and stirring speeds.
- Open data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem .
- Batch testing : Use HPLC to verify purity (>98%) across multiple synthetic runs .
Emerging Research Directions
Q. What unexplored applications exist for 5-carboxypyridine-2-carboxylate in material science?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
